2-{methyl[4-(4-methylphenyl)quinazolin-2-yl]amino}ethan-1-ol
Description
Properties
IUPAC Name |
2-[methyl-[4-(4-methylphenyl)quinazolin-2-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-13-7-9-14(10-8-13)17-15-5-3-4-6-16(15)19-18(20-17)21(2)11-12-22/h3-10,22H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHSSNCVZDBMIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N(C)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Niementowski’s Cyclization Method
Niementowski’s reaction employs substituted anthranilic acids and formamide under thermal conditions to form 3,4-dihydro-4-oxoquinazolines. For 4-(4-methylphenyl) substitution, 4-methylphenylanthranilic acid is heated with formamide at 125–130°C, yielding 4-(4-methylphenyl)quinazolin-4(3H)-one. This method offers moderate yields (65–70%) but requires careful control of reaction time to prevent over-oxidation.
Reaction Conditions
Grimmel, Guinther, and Morgan’s Approach
This method involves o-aminobenzoic acid derivatives reacting with amines in the presence of phosphorus trichloride. For the target compound, 4-methylbenzylamine is used to introduce the 4-methylphenyl group. The reaction proceeds in toluene under reflux, producing 2-amino-4-(4-methylphenyl)quinazoline.
Key Data
Functionalization at Position 2: Introducing the Methylaminoethanol Side Chain
Position 2 of the quinazoline core is functionalized via nucleophilic substitution or reductive amination, leveraging intermediates such as 2-chloro-4-(4-methylphenyl)quinazoline.
Nucleophilic Substitution of 2-Chloro Intermediates
A 2-chloro intermediate is synthesized by treating 4-(4-methylphenyl)quinazolin-4(3H)-one with phosphoryl trichloride (POCl₃), followed by substitution with methylaminoethanol.
Synthesis of 2-Chloro-4-(4-methylphenyl)quinazoline
-
Reactants : 4-(4-Methylphenyl)quinazolin-4(3H)-one (5 mmol), POCl₃ (10 mL)
-
Conditions : Reflux at 110°C for 4 hours
Substitution with Methylaminoethanol
Direct Amination During Ring Formation
In an alternative route, 2-aminobenzoic acid derivatives pre-functionalized with methylaminoethanol are cyclized with 4-methylbenzaldehyde. This one-pot method reduces purification steps but requires precise stoichiometry.
Reaction Parameters
-
Reactants : 2-(Methylaminoethoxy)benzoic acid (10 mmol), 4-methylbenzaldehyde (10 mmol)
-
Catalyst : Acetic acid (5 mL)
-
Temperature : 120°C, 8 hours
Optimization and Mechanistic Insights
Solvent and Catalytic Effects
Polar aprotic solvents (DMF, DMSO) enhance substitution reactivity by stabilizing transition states. NaH facilitates deprotonation of methylaminoethanol, increasing nucleophilicity.
Comparative Solvent Study
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DMF | 75 | 12 |
| Ethanol | 52 | 24 |
| THF | 60 | 18 |
Temperature and Time Dependence
Higher temperatures (80–100°C) accelerate substitution but risk decomposition. Optimal conditions balance speed and stability.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
2-{methyl[4-(4-methylphenyl)quinazolin-2-yl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce various reduced quinazoline derivatives.
Scientific Research Applications
2-{methyl[4-(4-methylphenyl)quinazolin-2-yl]amino}ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{methyl[4-(4-methylphenyl)quinazolin-2-yl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, quinazoline derivatives are known to inhibit certain kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazoline-Based Analogues
- 2-[(quinazolin-4-yl)amino]ethan-1-ol (CAS: 5423-59-6) Structure: Lacks the 4-methylphenyl and methyl groups on the amino linkage. Molecular Formula: C₁₀H₁₁N₃O (MW: 189.22 g/mol) vs. C₁₈H₂₀N₄O (target compound). Synthesis: Prepared via direct amination of quinazolin-4-yl derivatives, contrasting with the multi-step strategy for the target compound involving 4-methylphenyl substitution . Properties: Lower molecular weight and simpler structure result in higher solubility (1.318 g/cm³ density) compared to the bulkier target compound .
- 2-({2-[(3-nitrophenyl)amino]quinazolin-4-yl}amino)ethan-1-ol (4d) Structure: Features a 3-nitrophenyl group instead of 4-methylphenyl. Synthesis: 48% yield via reflux with 3-nitroaniline, indicating electron-withdrawing nitro groups may reduce reactivity compared to methyl substituents . Properties: Nitro groups confer higher polarity (brown solids, m.p. unreported) but may reduce metabolic stability relative to methyl groups .
Non-Quinazoline Derivatives with Ethanolamine Moieties
- Hydroxychloroquine (HCQ) Structure: Quinoline core with a longer pentyl-amino alcohol chain (IUPAC: 2-((4-((7-chloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol). Synthesis: Relies on C-N bond formation between chloroquinoline and amino alcohols, differing from quinazoline-based strategies .
- 2-[ethyl(4-methylphenyl)amino]ethan-1-ol (CAS: 13386-60-2) Structure: Ethyl-4-methylphenylamino group without a heterocyclic core. Properties: Simpler structure (C₁₁H₁₇NO, MW: 179.26 g/mol) implies lower steric hindrance and higher volatility (boiling point unreported) compared to the target compound .
Biological Activity
2-{methyl[4-(4-methylphenyl)quinazolin-2-yl]amino}ethan-1-ol is a complex organic compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This compound exhibits potential therapeutic applications due to its unique structural features, including a quinazoline core with specific substitutions that may influence its biological interactions.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H19N3O |
| CAS Number | 1007722-81-7 |
| Molecular Weight | 295.36 g/mol |
The biological activity of quinazoline derivatives, including this compound, often involves the inhibition of various enzymes and receptors. Specifically, quinazolines are known to inhibit kinases, which are critical in cell signaling pathways. This inhibition can lead to effects such as anti-inflammatory and analgesic activities, making them valuable in therapeutic contexts.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound can act as inhibitors of thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells. This inhibition can lead to reduced proliferation of tumor cells and enhanced apoptosis.
Analgesic and Anti-inflammatory Effects
A study highlighted the synthesis and pharmacological evaluation of various quinazoline derivatives, revealing that certain compounds exhibited significant analgesic and anti-inflammatory activities. For instance, derivatives showed efficacy comparable to established anti-inflammatory drugs like diclofenac sodium, suggesting that this compound may possess similar therapeutic potential .
Case Studies
- Synthesis and Evaluation : A study synthesized several 2-substituted amino-quinazolin-4(3H)-ones and evaluated their biological activities. Among these, certain derivatives demonstrated promising analgesic effects, indicating that modifications in the quinazoline structure could enhance biological efficacy .
- Antitumor Activity : Research into quinazoline-based compounds has shown their potential as nonclassical antifolates with cytotoxic activity against cancer cell lines. The mechanism often involves the disruption of folate metabolism, which is critical for cancer cell survival .
Comparative Analysis with Similar Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{methyl[4-(4-methylphenyl)quinazolin-2-yl]amino}ethan-1-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves condensation of 4-(4-methylphenyl)quinazolin-2-amine with methylaminoethanol derivatives. Key parameters include solvent choice (e.g., ethanol or DMSO), temperature control (reflux at 80–100°C), and acid catalysis (e.g., acetic acid) to promote imine formation. Reaction monitoring via TLC and purification by recrystallization or column chromatography is critical .
- Data Consideration : Ethanol as a solvent may favor higher yields due to improved solubility of intermediates, while DMSO accelerates reaction kinetics but complicates purification .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer : Use a combination of -/-NMR to confirm the quinazoline core and aminoethanol side chain. IR spectroscopy verifies hydroxyl and amine groups. Discrepancies in NMR shifts (e.g., overlapping peaks) can be addressed by 2D NMR (COSY, HSQC) or X-ray crystallography for absolute conformation validation .
- Example : Aromatic proton shifts in the quinazoline ring (δ 7.2–8.5 ppm) must be differentiated from methylphenyl substituents (δ 2.3–2.6 ppm) .
Q. How can researchers design preliminary biological activity assays for this compound?
- Methodological Answer : Start with in vitro enzyme inhibition assays (e.g., kinase or protease targets) at 10–100 µM concentrations, followed by cell viability assays (MTT or resazurin) in cancer or inflammatory cell lines. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves .
Advanced Research Questions
Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?
- Methodological Answer : Employ vapor diffusion techniques with solvents like methanol/water mixtures. Use SHELXT for initial phase solutions and SHELXL for refinement, particularly for handling twinning or high thermal motion in the aminoethanol moiety .
- Case Study : A related quinazoline derivative required 20% PEG 4000 in the mother liquor to stabilize crystal packing .
Q. How do electronic effects in the quinazoline ring influence the compound’s reactivity in substitution reactions?
- Methodological Answer : The electron-deficient quinazoline core directs electrophilic substitution to the 6- and 7-positions. DFT calculations (e.g., Gaussian09) can map frontier molecular orbitals to predict regioselectivity. Experimentally, bromination or nitration at these positions confirms theoretical predictions .
Q. What computational approaches are suitable for studying this compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) against proteins like EGFR or TNF-α, using the compound’s minimized 3D structure (optimized with Gaussian or ORCA). Validate docking poses with molecular dynamics (AMBER, GROMACS) to assess binding stability .
- Example : A chloroquine analog showed improved SARS-CoV-2 protease binding after aminoethanol side chain modifications .
Q. How can researchers reconcile conflicting reports on this compound’s biological activity across studies?
- Methodological Answer : Conduct meta-analysis of IC values, accounting for variables like cell line heterogeneity, assay protocols, and compound purity. Reproduce key studies with standardized conditions (e.g., ATP concentration in kinase assays) and orthogonal assays (e.g., SPR for binding affinity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
